molecular formula C19H12IN3O3 B11084874 N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-iodobenzamide

N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-iodobenzamide

Cat. No.: B11084874
M. Wt: 457.2 g/mol
InChI Key: CDFRAAXCOQUUBR-UHFFFAOYSA-N
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Description

N-{3-[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]PHENYL}-2-IODOBENZAMIDE is a complex organic compound that features a furan ring, an oxadiazole ring, and an iodinated benzamide group

Preparation Methods

The synthesis of N-{3-[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]PHENYL}-2-IODOBENZAMIDE typically involves multiple steps:

Chemical Reactions Analysis

N-{3-[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]PHENYL}-2-IODOBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The iodinated benzamide group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium azide.

Scientific Research Applications

N-{3-[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]PHENYL}-2-IODOBENZAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{3-[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]PHENYL}-2-IODOBENZAMIDE involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and proteins, potentially inhibiting their activity. The iodinated benzamide group may enhance the compound’s binding affinity to its targets, leading to more potent biological effects .

Comparison with Similar Compounds

Similar compounds include:

N-{3-[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]PHENYL}-2-IODOBENZAMIDE is unique due to its iodinated benzamide group, which can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C19H12IN3O3

Molecular Weight

457.2 g/mol

IUPAC Name

N-[3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]-2-iodobenzamide

InChI

InChI=1S/C19H12IN3O3/c20-15-8-2-1-7-14(15)17(24)21-13-6-3-5-12(11-13)18-22-23-19(26-18)16-9-4-10-25-16/h1-11H,(H,21,24)

InChI Key

CDFRAAXCOQUUBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(O3)C4=CC=CO4)I

Origin of Product

United States

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